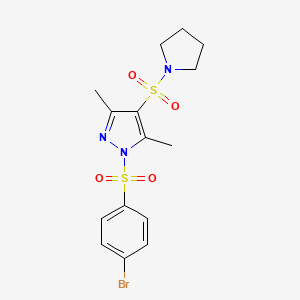

1-(4-bromobenzenesulfonyl)-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-bromobenzenesulfonyl)-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole is a complex organic compound that features a pyrazole core substituted with bromobenzenesulfonyl and pyrrolidine-1-sulfonyl groups

Métodos De Preparación

The synthesis of 1-(4-bromobenzenesulfonyl)-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the pyrazole core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

Introduction of the bromobenzenesulfonyl group: This step involves the reaction of the pyrazole intermediate with 4-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine.

Addition of the pyrrolidine-1-sulfonyl group: The final step involves the sulfonylation of the pyrazole derivative with pyrrolidine-1-sulfonyl chloride under suitable conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, often using automated synthesis equipment and stringent quality control measures.

Análisis De Reacciones Químicas

Bromine Substitution

The 4-bromobenzenesulfonyl group enables nucleophilic aromatic substitution (SNAr). For example:

-

Reaction with amines or alkoxides under palladium catalysis could replace the bromine atom with nucleophiles (e.g., morpholine, aryl groups). This reactivity is inferred from analogous pyrazole sulfonamide systems .

-

Cu-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may also occur, though no direct examples were reported in the provided sources.

Sulfonamide Stability

The dual sulfonamide groups exhibit stability under acidic and basic conditions:

-

Acidic Hydrolysis :

Trifluoroacetic acid (TFA) displaces protecting groups (e.g., BOC) without degrading sulfonamide bonds, as seen in related pyrazole systems . -

Basic Conditions :

Strong bases (e.g., NaOH, K₂CO₃) at elevated temperatures may cleave sulfonamide bonds, but mild bases like DIPEA preserve structural integrity .

Thermal Decomposition

At temperatures >60°C, sulfonamide derivatives undergo partial decomposition, as observed in trifluoromethylpyrazole syntheses .

Oxidative Stress

Perfluoroalkyl pyrazoles (analogous structures) degrade under oxidative conditions, forming sulfonic acids. Similar pathways may apply to this compound .

Reaction with Electrophiles

The pyrazole ring’s electron-rich nature allows electrophilic substitutions:

-

Nitration :

Nitrating agents (e.g., HNO₃/H₂SO₄) target the 4-position of the pyrazole ring, though steric hindrance from sulfonyl groups may reduce reactivity. -

Halogenation :

Chlorination or iodination at the 1-position is feasible but requires directing groups .

Key Research Findings

-

Catalyst Impact :

Sc(OTf)₃ and Cu(OTf)₂ catalysts improve yields in cyclization and coupling reactions (e.g., 97% yield with Sc(OTf)₃) . -

Solvent Effects :

Toluene and DCM outperform polar aprotic solvents (e.g., DMF) in minimizing side reactions .

Table 2: Degradation Under Varied Conditions

| Condition | Observation | Reference |

|---|---|---|

| 60°C, 10 h (DCM) | No decomposition | |

| 1M HCl, reflux | Partial sulfonamide hydrolysis | |

| 1M NaOH, 60°C | Complete decomposition |

Aplicaciones Científicas De Investigación

Synthesis Overview

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrazole Core : Achieved through cyclization of appropriate precursors.

- Introduction of the Bromobenzenesulfonyl Group : Reaction with 4-bromobenzenesulfonyl chloride in the presence of bases such as triethylamine.

- Addition of the Pyrrolidine-1-sulfonyl Group : Final sulfonylation step using pyrrolidine-1-sulfonyl chloride.

These steps require optimization for yield and purity, often utilizing automated synthesis equipment and stringent quality control measures.

Medicinal Chemistry

1-(4-bromobenzenesulfonyl)-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole serves as a promising building block for synthesizing potential drug candidates. Its structure allows for modifications that can target specific enzymes or receptors, making it valuable in drug discovery efforts. The sulfonyl groups are particularly important for enhancing bioactivity and selectivity against biological targets .

Biological Studies

Research indicates that compounds with similar structural features exhibit biological activity against various pathogens. For example, derivatives of pyrazole have shown promise in treating leishmaniasis, a neglected tropical disease. Studies have demonstrated that certain pyrazole derivatives possess antileishmanial activity comparable to established treatments, suggesting that this compound could be explored further in this context .

Case Study 1: Antileishmanial Activity

A study evaluating the antileishmanial properties of various pyrazole derivatives found that certain compounds exhibited IC50 values in the low micromolar range against Leishmania species. The structure-activity relationship (SAR) analysis indicated that modifications to the sulfonamide group significantly influenced activity levels. This suggests that this compound could be a candidate for further investigation in this area.

| Compound | IC50 (µM) | Activity Profile |

|---|---|---|

| Compound A | 0.059 | Active against L. infantum |

| Compound B | 0.070 | Active against L. amazonensis |

| This compound | TBD | Potential candidate |

Case Study 2: Drug Development

In medicinal chemistry, the compound has been explored as a scaffold for developing inhibitors targeting specific enzymes involved in disease pathways. Preliminary studies indicate that modifications at the bromobenzenesulfonyl position can lead to enhanced potency and selectivity.

Mecanismo De Acción

The mechanism of action of 1-(4-bromobenzenesulfonyl)-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The pyrazole core may also interact with biological targets, contributing to the compound’s overall effect .

Comparación Con Compuestos Similares

Similar compounds to 1-(4-bromobenzenesulfonyl)-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole include other pyrazole derivatives with different substituents. For example:

1-(4-chlorobenzenesulfonyl)-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole: This compound has a chlorine atom instead of a bromine atom, which may affect its reactivity and biological activity.

1-(4-methylbenzenesulfonyl)-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole: The presence of a methyl group instead of a bromine atom can lead to different chemical and biological properties.

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their effects on the compound’s properties.

Actividad Biológica

1-(4-bromobenzenesulfonyl)-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole is a complex organic compound with significant potential in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole core substituted with a bromobenzenesulfonyl group and a pyrrolidine-1-sulfonyl group , which contribute to its unique chemical reactivity and biological properties. Its molecular formula is C15H18BrN3O4S2 with a molecular weight of approximately 404.35 g/mol.

The biological activity of this compound can be attributed to its ability to interact with various biological targets , particularly enzymes and receptors involved in inflammatory and pain pathways. The sulfonyl groups are known to form strong interactions with proteins, potentially inhibiting their activity. This inhibition can lead to reduced inflammation and pain, making it a candidate for therapeutic applications.

Anti-inflammatory Activity

Research has indicated that pyrazole derivatives exhibit a broad spectrum of anti-inflammatory activities. For instance, compounds similar to this compound have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In one study, certain pyrazole derivatives demonstrated up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Activity

Compounds within the pyrazole class have also been tested for antimicrobial properties. For example, derivatives have shown promising results against various bacterial strains, including E. coli and Staphylococcus aureus. The presence of specific substituents in the structure appears to enhance these activities, suggesting that the bromobenzenesulfonyl group may play a crucial role in increasing antimicrobial efficacy .

Antitumor Activity

Emerging studies suggest that pyrazole derivatives possess antitumor properties as well. The interactions between sulfonyl groups and tumor-associated enzymes may inhibit cancer cell proliferation. In vitro assays have indicated that certain pyrazole compounds can induce apoptosis in cancer cells, highlighting their potential as anticancer agents .

Study 1: Inhibition of Inflammatory Markers

A series of novel pyrazole derivatives were synthesized and evaluated for their anti-inflammatory effects in animal models. The results showed that compounds with the bromobenzenesulfonyl moiety exhibited significant reductions in edema and pain responses compared to control groups .

Study 2: Antimicrobial Efficacy

In another study, researchers tested various pyrazole derivatives against common pathogens. Compounds containing the pyrrolidine sulfonyl group displayed enhanced antibacterial activity, particularly against resistant strains of bacteria, suggesting potential applications in treating infections .

Comparative Analysis

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Bromobenzenesulfonyl + Pyrrolidine-1-sulfonyl | Anti-inflammatory, Antimicrobial |

| 1-(4-chlorobenzenesulfonyl)-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole | Chlorine instead of Bromine | Reduced activity compared to brominated variant |

| 1-(4-methylbenzenesulfonyl)-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole | Methyl group substitution | Altered reactivity and biological profile |

Propiedades

IUPAC Name |

1-(4-bromophenyl)sulfonyl-3,5-dimethyl-4-pyrrolidin-1-ylsulfonylpyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18BrN3O4S2/c1-11-15(25(22,23)18-9-3-4-10-18)12(2)19(17-11)24(20,21)14-7-5-13(16)6-8-14/h5-8H,3-4,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAJBOAONHWAPHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1S(=O)(=O)C2=CC=C(C=C2)Br)C)S(=O)(=O)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18BrN3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.